molecular formula C23H16N4O3 B2902581 8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-02-6

8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2902581
CAS No.: 901264-02-6
M. Wt: 396.406
InChI Key: UDEAUISEZKPDQL-UHFFFAOYSA-N
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Description

8-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (Compound ID: G360-0643) is a tricyclic heterocyclic compound with the molecular formula C23H16N4O3 and a molecular weight of 396.4 g/mol . Key structural features include:

  • 8-Methoxy group: Enhances lipophilicity (logP = 5.079) and may influence membrane permeability.
  • 3-Phenyl group: Contributes to aromatic stacking and steric effects.

The compound has a polar surface area of 63.635 Ų and seven hydrogen bond acceptors, suggesting moderate solubility .

Properties

IUPAC Name

8-methoxy-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-30-18-10-11-21-19(13-18)23-20(14-24-21)22(15-6-3-2-4-7-15)25-26(23)16-8-5-9-17(12-16)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEAUISEZKPDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 3-nitrobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon cyclization with 8-methoxyquinoline under acidic conditions yields the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The compound can be oxidized to form quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4).

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of 8-methoxy-1-(3-aminophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline.

    Oxidation: Formation of quinoline derivatives with modified functional groups.

Scientific Research Applications

8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anti-Inflammatory Pyrazoloquinolines

Pyrazolo[4,3-c]quinolines with amino or hydroxyl substituents demonstrate potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and iNOS/COX-2 expression in RAW 264.7 cells (Table 1):

Table 1: Key Anti-Inflammatory Analogs
Compound Name/ID Substituents Molecular Weight IC50 (NO Inhibition) Key Features Reference
2i 4-(4-Hydroxyphenylamino) - Submicromolar Potency ≈ positive control 1400W
2m 4-(Benzoic acid substituent) - Submicromolar Inhibits iNOS/COX-2 expression
Target Compound (G360-0643) 8-OCH3, 1-(3-NO2Ph), 3-Ph 396.4 Not reported Predicted QSAR activity

Key Insights :

  • Amino groups at position 3 or 4 (e.g., 2i and 2m) are critical for anti-inflammatory activity . The target compound lacks these groups, which may reduce NO inhibition efficacy.

Substituent Effects on Physicochemical Properties

Modifications at position 8 significantly alter logP and molecular weight (Table 2):

Table 2: Substituent Impact at Position 8
Compound Name/ID Position 8 Substituent Molecular Weight logP Key Implications Reference
G360-0643 OCH3 396.4 5.079 Moderate lipophilicity
8-Ethoxy Analog (C350-0115) OCH2CH3 410.43 5.4665 Higher lipophilicity, lower solubility
8-Bromo Analog (CM904543) Br 456.39 - Increased steric bulk, anticancer focus

Key Insights :

  • Ethoxy vs. Methoxy : The ethoxy group increases logP by ~0.4 units, suggesting reduced aqueous solubility .
  • Bromo Substituents : Larger halogens like bromine (e.g., 8-bromo-1-(4-tert-butylphenyl)-3-phenyl) may enhance anticancer activity but require structural optimization for solubility .

Enzyme-Targeted Analogs

Pyrazoloquinolines with sulfonyl or trifluoromethyl groups exhibit distinct biological targets:

  • ELND006/ELND007 : Contain trifluoromethyl and sulfonyl groups, inhibiting gamma-secretase with high metabolic stability .
  • CGS-9896: A known anxiolytic drug acting as a benzodiazepine receptor ligand .

Key Insights :

  • The 3-nitrophenyl group in G360-0643 contrasts with the trifluoromethyl/sulfonyl groups in ELND006, suggesting divergent target selectivity.

Biological Activity

8-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H16N4O3C_{23}H_{16}N_{4}O_{3}, with a molecular weight of approximately 396.40 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Condensation : Reacting 3-nitrobenzaldehyde with phenylhydrazine to form an intermediate hydrazone.
  • Cyclization : The hydrazone undergoes cyclization with 8-methoxyquinoline under acidic conditions to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazoloquinolines have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers, with IC50 values indicating potent activity (IC50 values ranging from 0.014 to 5.87 µg/mL) .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This positions it as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Modulation : It has potential as a receptor modulator, affecting various biological pathways involved in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
8-MethoxyquinolineQuinolineAntimicrobial
3-NitrophenylpyrazolePyrazoleAntifungal
Phenylhydrazine DerivativesHydrazineAnticancer

This compound stands out due to its dual-ring structure combining both pyrazole and quinoline functionalities, which enhances its pharmacological potential compared to other derivatives .

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the pyrazoloquinoline scaffold to evaluate their biological activities:

  • Anticancer Evaluation : A series of pyrazolo[4,3-c]quinolines were tested against several cancer cell lines, revealing promising results in inhibiting cell growth.
  • Anti-inflammatory Studies : Compounds were assessed for their ability to reduce inflammation markers in vitro, demonstrating significant efficacy comparable to established anti-inflammatory drugs.

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